molecular formula C9H8ClFO3 B13614078 3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid

3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13614078
M. Wt: 218.61 g/mol
InChI Key: KPTJGGLKBAZEGI-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid is an organic compound that features both chloro and fluoro substituents on a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable nucleophile, followed by oxidation and hydrolysis steps. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(II) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid.

    Reduction: Regeneration of this compound.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorophenylacetic acid
  • 2-Chloro-5-fluoropyridine-3-carboxylic acid
  • 2-Chloro-5-fluoronicotinic acid

Uniqueness

3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8ClFO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

KPTJGGLKBAZEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)O)Cl

Origin of Product

United States

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